

Application Notes and Protocols for Bromo-PEG2-acetic acid in PROTAC Synthesis

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Compound of Interest

Compound Name: *Bromo-PEG2-acetic acid*

Cat. No.: *B8233495*

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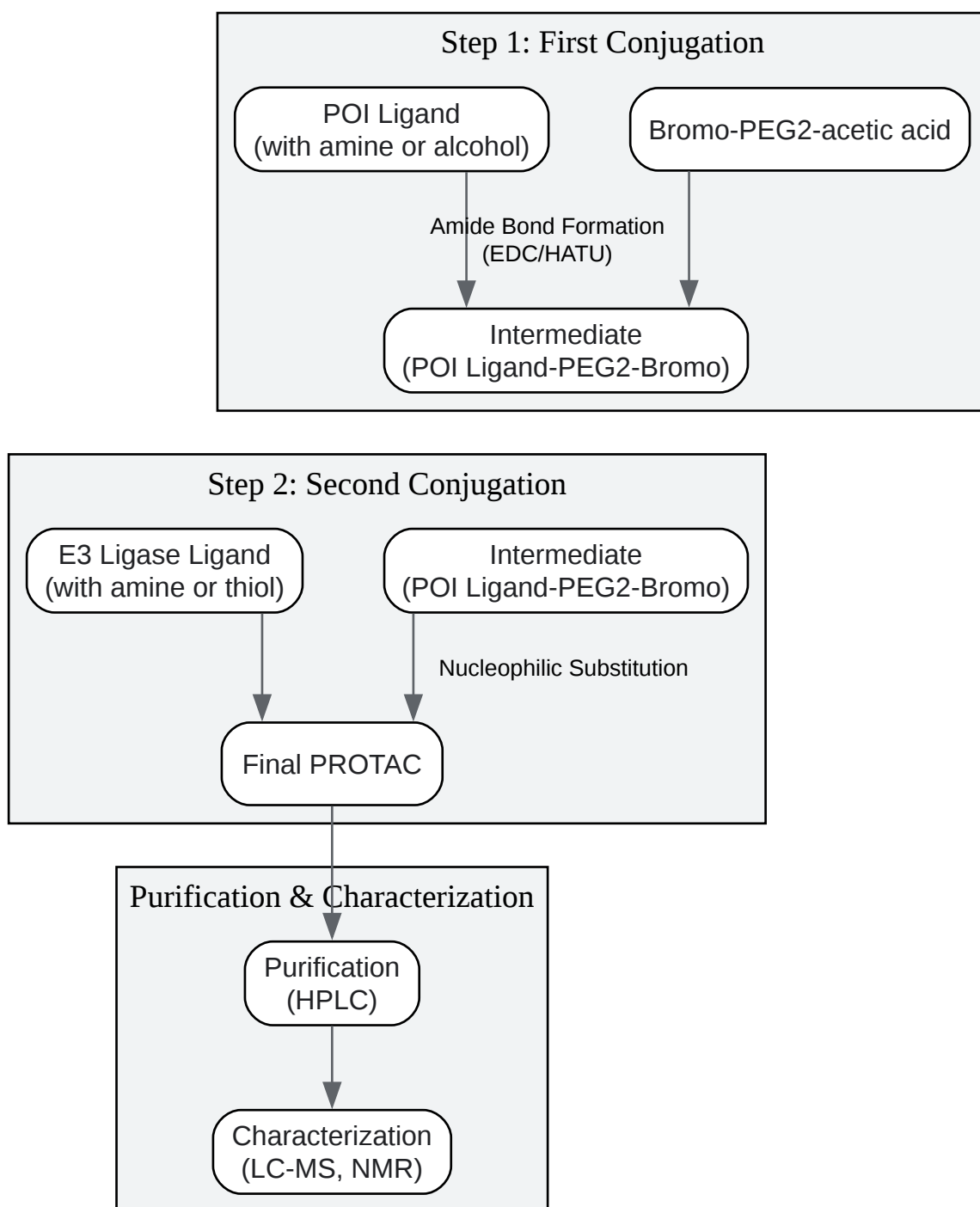
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Bromo-PEG2-acetic acid** as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the overall efficacy of the resulting ternary complex.[4][5]

Bromo-PEG2-acetic acid is a versatile polyethylene glycol (PEG)-based linker. Its structure features a carboxylic acid group for amide bond formation and a bromo group that serves as a reactive handle for nucleophilic substitution, offering a straightforward approach to conjugating the POI ligand and the E3 ligase ligand.[6][7]

Core Concepts and Workflow

The general strategy for synthesizing a PROTAC using **Bromo-PEG2-acetic acid** involves a sequential, two-step conjugation. This modular approach allows for the synthesis and purification of an intermediate before the final coupling reaction.



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Caption: General workflow for PROTAC synthesis using **Bromo-PEG2-acetic acid**.

Data Presentation: Representative PROTAC Efficacy

The following table summarizes representative quantitative data for PROTACs synthesized using short PEG linkers, similar to **Bromo-PEG2-acetic acid**. The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

PROTAC Example	Target Protein	E3 Ligase	Linker Class	DC50 (nM)	Dmax (%)
PROTAC 1	BRD4	VHL	PEG2	50	>90
PROTAC 2	BTK	CRBN	PEG2	25	>95
PROTAC 3	ERR α	VHL	PEG3	100	85
PROTAC 4	AR	CRBN	PEG2	75	>90

Note: These values are illustrative and can vary significantly based on the specific ligands, cell line, and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using **Bromo-PEG2-acetic acid**. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with Bromo-PEG2-acetic acid

This protocol describes the conjugation of a POI ligand containing a primary amine to the carboxylic acid moiety of **Bromo-PEG2-acetic acid**.

Materials:

- POI ligand with a primary amine (1.0 eq)
- **Bromo-PEG2-acetic acid** (1.1 eq)
- HATU (1.2 eq)

- DIPEA (3.0 eq)
- Anhydrous DMF
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq) and **Bromo-PEG2-acetic acid** (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Protocol 2: Nucleophilic Substitution with E3 Ligase Ligand

This protocol details the conjugation of the bromo-functionalized POI-Linker intermediate with an E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol).

Materials:

- POI-Linker intermediate (1.0 eq)

- E3 ligase ligand with a primary amine or thiol (1.2 eq)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (3.0 eq)
- Anhydrous DMF or Acetonitrile
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under a nitrogen atmosphere, dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF or acetonitrile.
- Add K_2CO_3 or Cs_2CO_3 (3.0 eq) to the reaction mixture.
- Stir the reaction at 50-80 °C for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 3: Characterization of the Final PROTAC

The purified PROTAC should be thoroughly characterized to confirm its identity and purity.

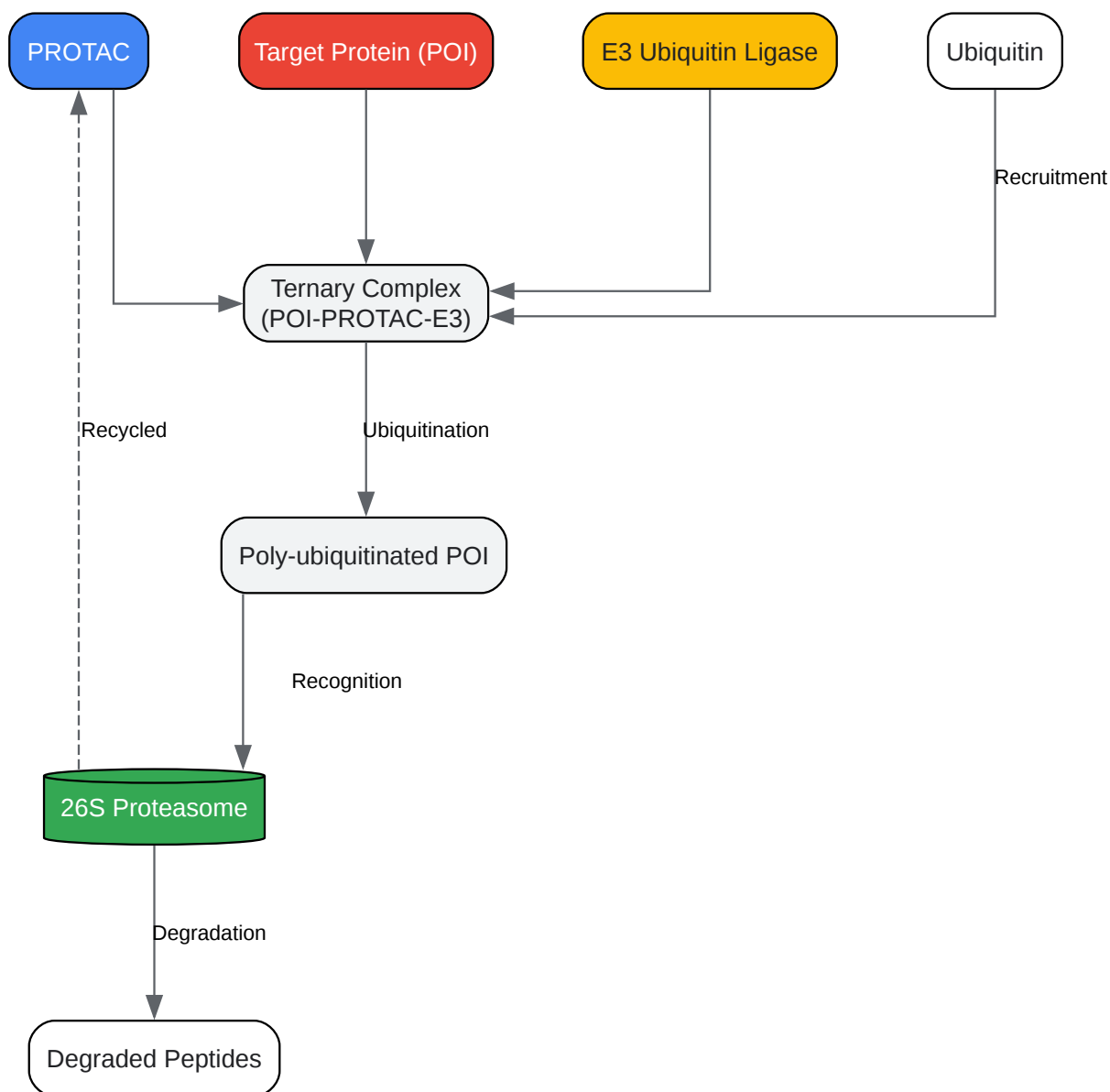
Methods:

- LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.

- NMR (Nuclear Magnetic Resonance) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure of the PROTAC.
- HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.

PROTAC Mechanism of Action

The synthesized PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome pathway.



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